

1,4-Bis(trimethylsilyl)benzene chemical structure

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Compound of Interest

Compound Name: 1,4-Bis(trimethylsilyl)benzene

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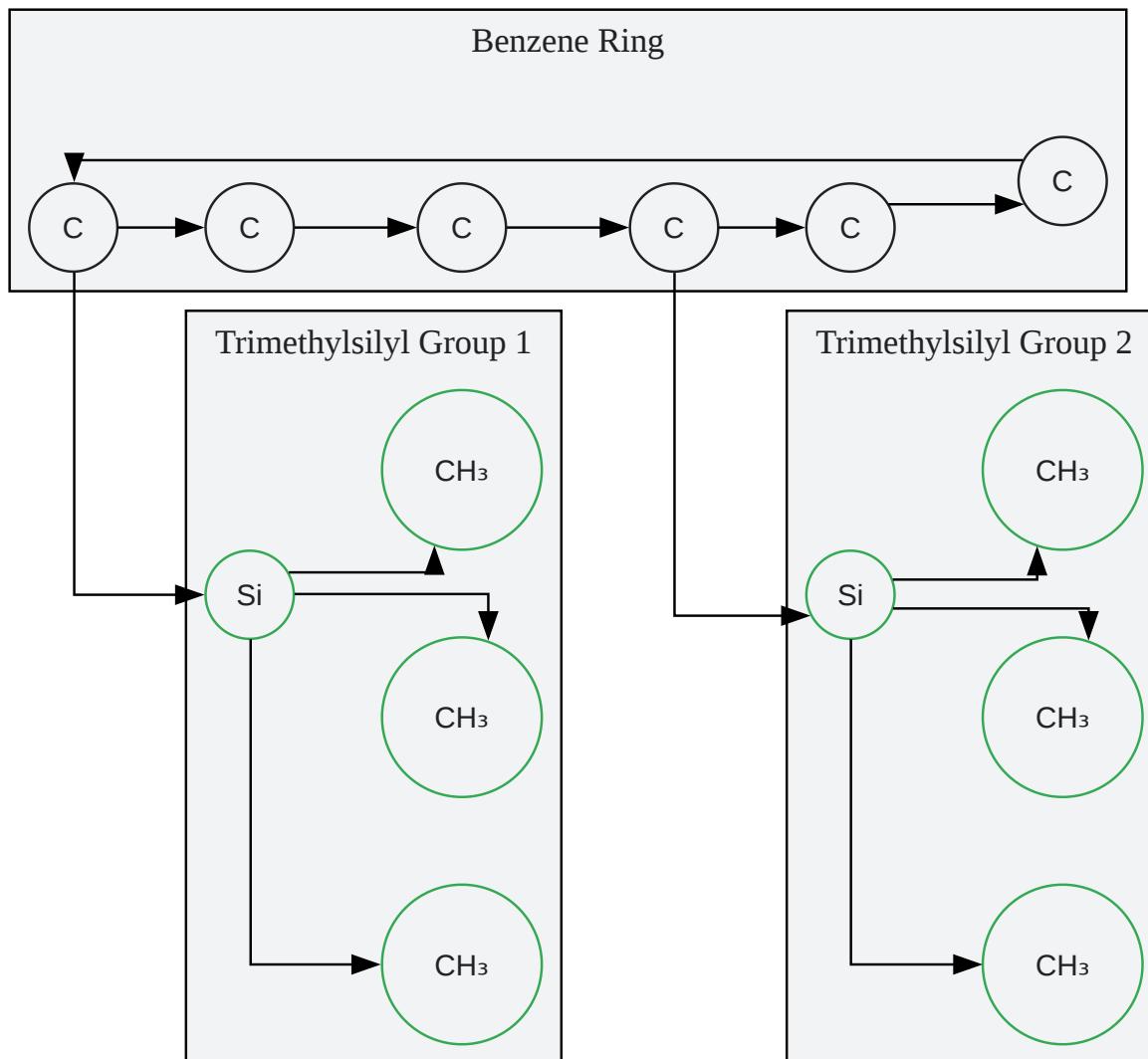
An In-depth Technical Guide to **1,4-Bis(trimethylsilyl)benzene** for Researchers and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)benzene is an organosilicon compound characterized by a central benzene ring substituted with two trimethylsilyl groups at the para positions.^{[1][2]} Its unique chemical and physical properties, including thermal stability and utility as a protecting group, make it a valuable reagent in organic synthesis.^[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications relevant to research and development in the chemical and pharmaceutical sciences.

Chemical Structure and Identification

The fundamental structure of **1,4-bis(trimethylsilyl)benzene** consists of a benzene ring with trimethylsilyl groups at the 1 and 4 positions.^[1]



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Caption: Chemical structure of **1,4-Bis(trimethylsilyl)benzene**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
Molecular Formula	$C_{12}H_{22}Si_2$	[2] [3] [4]
Molecular Weight	222.47 g/mol	[2] [4]
CAS Number	13183-70-5	[2] [3] [4]
IUPAC Name	trimethyl-(4-trimethylsilylphenyl)silane	[4]
InChI	1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3	[3]
InChIKey	NVRBTKMAZQNKPX-UHFFFAOYSA-N	[2] [3]
Canonical SMILES	C--INVALID-LINK-- (C)C1=CC=C(C=C1)-- INVALID-LINK--(C)C	[1]
Synonyms	p-Bis(trimethylsilyl)benzene, 1,4-Phenylenebis(trimethylsilane)	[2] [5] [6]

Physicochemical Properties

1,4-Bis(trimethylsilyl)benzene is typically a white crystalline solid.[\[1\]](#) It is insoluble in water but soluble in various organic solvents such as deuterated chloroform ($CDCl_3$), deuterated dimethyl sulfoxide (DMSO-d6), and deuterated methanol (CD_3OD).[\[1\]](#)[\[7\]](#)

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White crystals or solid	[1]
Melting Point	91-94 °C	[8]
Boiling Point	194 °C at 742 mmHg	[8]
Flash Point	175 °C (closed cup)	
Water Solubility	Insoluble ($\log_{10}WS: -6.81$ mol/L, predicted)	[1][5]
Octanol/Water Partition Coefficient	logP: 2.777 (predicted)	[5]

Spectroscopic Data

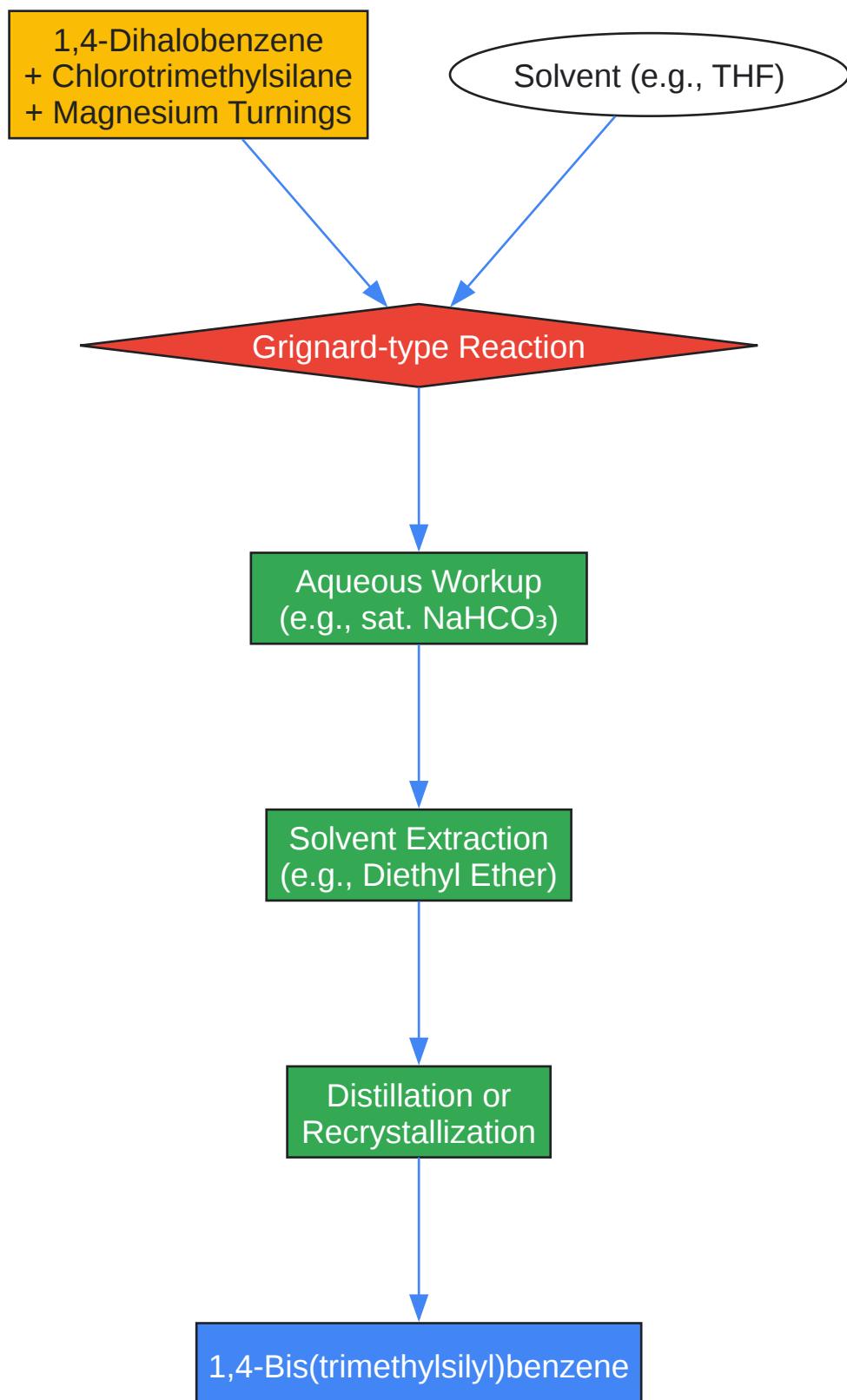
Spectroscopic analysis is crucial for the identification and characterization of **1,4-bis(trimethylsilyl)benzene**.

Table 3: Spectroscopic Data Summary

Technique	Key Data	Reference
¹ H NMR	Aromatic protons: ~7.4 ppm (singlet). Methyl protons: ~0.1 ppm (singlet).[7]	[4][7]
¹³ C NMR	Aromatic carbons and methyl carbons.	[4]
²⁹ Si NMR	Data available.	[4]
Mass Spec (EI)	Key fragments (m/z): 73 (base peak), 207.	[4]
IR Spectroscopy	Data available from sources like the Coblenz Society collection.	[4][9]
UV/Visible	λ_{max} : 278 nm (in Methanol).	[1][10]

Synthesis and Experimental Protocols

A common method for the synthesis of aryl-silanes, including **1,4-bis(trimethylsilyl)benzene**, involves the reaction of a dihalogenated benzene with an excess of chlorotrimethylsilane in the presence of magnesium.[\[11\]](#)[\[12\]](#)



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Caption: General workflow for the synthesis of **1,4-Bis(trimethylsilyl)benzene**.

Experimental Protocol: Synthesis via Grignard-type Reaction

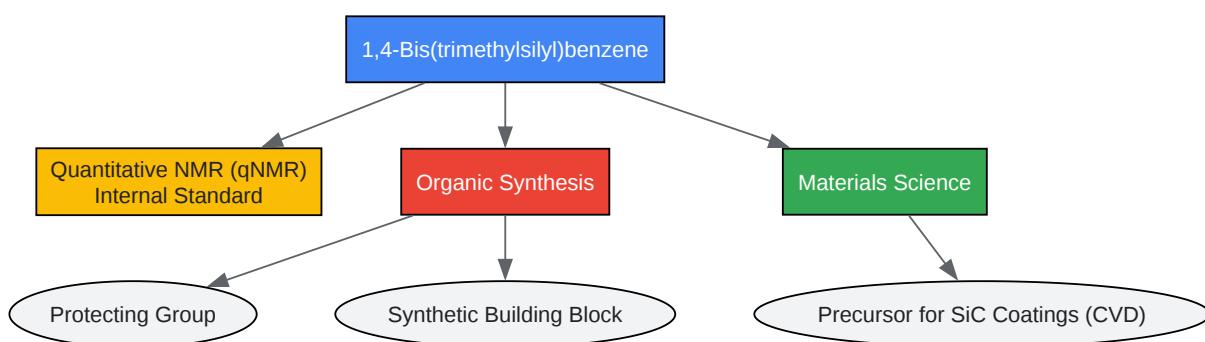
This protocol is a generalized procedure based on established methods for silylation of aryl halides.[11][12]

- Preparation: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
- Charging the Flask: The flask is charged with magnesium turnings and a suitable solvent, such as anhydrous tetrahydrofuran (THF).[11]
- Initiation: A small amount of an initiator, like iodine or 1,2-dibromoethane, may be added to activate the magnesium.[11]
- Reaction: A solution of 1,4-dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-dichlorobenzene) and a molar excess of chlorotrimethylsilane in the same solvent is added dropwise to the stirred magnesium suspension.[11][12]
- Reflux: The reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress can be monitored by techniques like GC-MS.
- Workup: After cooling to room temperature, the reaction is carefully quenched by pouring it into an aqueous solution, such as saturated sodium bicarbonate or ammonium chloride.[12]
- Extraction: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate.[12]
- Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure **1,4-bis(trimethylsilyl)benzene**.[12]

Applications in Research and Development

1,4-Bis(trimethylsilyl)benzene serves multiple roles in chemical research and development.

- Internal Standard in Quantitative NMR (qNMR): Due to its simple ^1H NMR spectrum with two sharp singlets that typically do not overlap with analyte signals, and its chemical stability, it is an excellent internal standard for the accurate quantification of small organic molecules.[7][8]
- Organic Synthesis: It is used as a building block and a protecting group in organic synthesis. [1] The trimethylsilyl groups can be replaced by other functional groups, allowing for the synthesis of various substituted benzene derivatives.
- Materials Science: It acts as a precursor for the synthesis of silicon-containing materials. For instance, it has been used in plasma-assisted chemical vapor deposition (CVD) to create silicon carbide coatings.[8]
- Precursor to Reactive Intermediates: Arylsilanes like 1,2-bis(trimethylsilyl)benzene are key starting materials for generating highly reactive intermediates such as benzyne, which are valuable in constructing complex molecules.[11][12]



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Caption: Key application areas of **1,4-Bis(trimethylsilyl)benzene**.

Experimental Protocol: Use as a qNMR Internal Standard

- Purity Assessment: Ensure the purity of the **1,4-bis(trimethylsilyl)benzene** standard is accurately known.

- Sample Preparation: Accurately weigh a specific amount of the analyte and the **1,4-bis(trimethylsilyl)benzene** internal standard.
- Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.[7][8]
- NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
- Data Processing: Carefully integrate the distinct signals of the analyte and the internal standard (e.g., the aromatic proton signal of **1,4-bis(trimethylsilyl)benzene**).
- Calculation: Use the integral values, the number of protons corresponding to each signal, the molecular weights, and the initial masses to calculate the purity or concentration of the analyte using the established qNMR equation.[7]

Conclusion

1,4-Bis(trimethylsilyl)benzene is a versatile and important compound for professionals in research and drug development. Its well-defined structure and properties make it an invaluable tool, from serving as a reliable standard in analytical chemistry to acting as a key building block in the synthesis of novel materials and complex organic molecules. The detailed protocols and data presented in this guide offer a solid foundation for its effective application in the laboratory.

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